Cas no 1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine)

1-4-(Morpholin-4-yl)phenylcyclopropan-1-amine is a cyclopropylamine derivative featuring a morpholine-substituted phenyl ring, which imparts unique structural and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile synthetic intermediate. The morpholine moiety enhances solubility and bioavailability, while the cyclopropylamine group offers rigidity and metabolic stability, making it valuable for drug discovery applications. Its well-defined chemical structure allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is typically supplied with high purity, ensuring reliability in experimental and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine structure
1266144-21-1 structure
Product name:1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
CAS No:1266144-21-1
MF:C13H18N2O
Molecular Weight:218.294823169708
CID:6491520
PubChem ID:82393227

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
    • 1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
    • 1266144-21-1
    • EN300-1859773
    • インチ: 1S/C13H18N2O/c14-13(5-6-13)11-1-3-12(4-2-11)15-7-9-16-10-8-15/h1-4H,5-10,14H2
    • InChIKey: GDVOLMULPDBNKT-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C1C=CC(=CC=1)C1(CC1)N

計算された属性

  • 精确分子量: 218.141913202g/mol
  • 同位素质量: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 38.5Ų

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1859773-5.0g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
5g
$2650.0 2023-06-01
Enamine
EN300-1859773-5g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
5g
$3065.0 2023-09-18
Enamine
EN300-1859773-0.1g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
0.1g
$930.0 2023-09-18
Enamine
EN300-1859773-1g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
1g
$1057.0 2023-09-18
Enamine
EN300-1859773-10g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
10g
$4545.0 2023-09-18
Enamine
EN300-1859773-0.25g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
0.25g
$972.0 2023-09-18
Enamine
EN300-1859773-1.0g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
1g
$914.0 2023-06-01
Enamine
EN300-1859773-10.0g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
10g
$3929.0 2023-06-01
Enamine
EN300-1859773-0.5g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
0.5g
$1014.0 2023-09-18
Enamine
EN300-1859773-2.5g
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
1266144-21-1
2.5g
$2071.0 2023-09-18

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 関連文献

1-4-(morpholin-4-yl)phenylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1266144-21-1 and Product Name: 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine

The compound with the CAS number 1266144-21-1 and the product name 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a morpholine moiety and a cyclopropane ring in its structure imparts distinct chemical and pharmacological properties, making it a promising candidate for further investigation.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The morpholine ring, known for its stability and ability to form hydrogen bonds, enhances the solubility and bioavailability of pharmaceuticals. In contrast, the cyclopropane ring introduces rigidity to the molecular structure, which can influence binding affinity and metabolic stability. The combination of these features in 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine suggests a versatile scaffold for developing drugs targeting various biological pathways.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Studies have shown that molecules containing morpholine and cyclopropane moieties can interact with enzymes in unique ways, leading to altered enzyme kinetics. This has been particularly relevant in the development of inhibitors for enzymes involved in inflammatory responses and metabolic disorders. For instance, preliminary computational studies suggest that 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine may exhibit inhibitory effects on certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer and autoimmune disorders.

The pharmacokinetic properties of this compound are also of great interest. The morpholine moiety is known to improve oral bioavailability by enhancing passive diffusion across biological membranes. Additionally, the cyclopropane ring can influence metabolic pathways, potentially leading to longer half-lives and reduced clearance rates. These characteristics make 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine an attractive candidate for once-daily dosing regimens, which would be particularly beneficial for patients requiring long-term treatment.

In vitro studies have begun to explore the interaction between 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine and various biological targets. Initial results indicate that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as a lead compound for further optimization. The binding mode of this molecule has been investigated using X-ray crystallography and molecular dynamics simulations, providing valuable insights into its interactions at the atomic level. These structural insights are crucial for designing derivatives with improved potency and selectivity.

The synthesis of 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently. The use of transition metal-catalyzed reactions has been particularly useful in forming the cyclopropane ring, while palladium-catalyzed cross-coupling reactions have enabled the introduction of the morpholine moiety. These synthetic strategies not only streamline the production process but also allow for modular modifications, facilitating the generation of a library of analogs for high-throughput screening.

Future research directions include exploring the therapeutic potential of derivatives of 1-4-(morpholin-4-ylyphenylcyclopropan-1-am ine) in preclinical models. Animal studies could provide valuable data on its efficacy and safety profiles, paving the way for clinical trials in humans. Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level. This knowledge will be instrumental in developing strategies to enhance its therapeutic efficacy while minimizing potential side effects.

The integration of computational chemistry and machine learning techniques is expected to play a pivotal role in optimizing this compound further. By leveraging these tools, researchers can predict structural modifications that will enhance binding affinity and pharmacokinetic properties without extensive experimental testing. This approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods.

In conclusion, 1 - 4 - ( morph olin - 4 - yl ) phen ylc ycloprop an - 1 - am ine represents a promising therapeutic agent with unique structural features that make it suitable for targeting various diseases. Its potential applications in drug development are supported by recent advancements in synthetic chemistry, pharmacology, and computational biology. As research continues to uncover new insights into its properties, 1266144 - 21 - 1 is poised to make significant contributions to modern medicine.

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